Haegt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

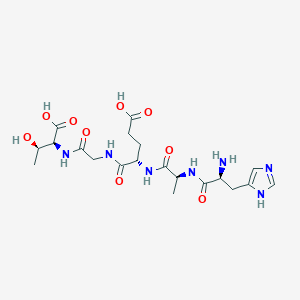

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N7O9/c1-9(25-18(33)12(21)5-11-6-22-8-24-11)17(32)26-13(3-4-15(30)31)19(34)23-7-14(29)27-16(10(2)28)20(35)36/h6,8-10,12-13,16,28H,3-5,7,21H2,1-2H3,(H,22,24)(H,23,34)(H,25,33)(H,26,32)(H,27,29)(H,30,31)(H,35,36)/t9-,10+,12-,13-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWRDKLVTXFZFK-AWCHJOLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Haegt Peptide: A Technical Guide to its Sequence, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Haegt peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, represents the N-terminal 1-5 residues of the critical incretin hormone, glucagon-like peptide-1 (GLP-1).[1][2][3][4] Its primary and most well-characterized function is to act as a competitive substrate for the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][4] DPP-IV is a serine protease that plays a pivotal role in glucose homeostasis by inactivating GLP-1 and other important peptide hormones.[5][6] Understanding the interaction between the this compound peptide and DPP-IV is crucial for the development of therapeutics for metabolic disorders such as type 2 diabetes and obesity.[7][8][9][10] This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, function, relevant quantitative data, and detailed experimental protocols.

Peptide Sequence and Properties

The this compound peptide is a pentapeptide with the following amino acid sequence:

-

Sequence: His-Ala-Glu-Gly-Thr

-

One-letter code: this compound

Core Function: A Substrate for DPP-IV

The principal function of the this compound peptide is to serve as a substrate for dipeptidyl peptidase-IV (DPP-IV), also known as CD26.[1][4][11] DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the second position.[1][2][12] In the case of GLP-1, DPP-IV cleaves the N-terminal His-Ala dipeptide, rendering the hormone inactive.[5] The this compound peptide, being the N-terminal sequence of GLP-1, is therefore recognized and cleaved by DPP-IV between the Alanine and Glutamic acid residues.[1]

This function makes the this compound peptide a valuable tool in the study of DPP-IV activity and in the screening of DPP-IV inhibitors. By acting as a competitive substrate, it can be used to probe the active site of the enzyme and to determine the efficacy of potential drug candidates.[1][2][4]

Quantitative Data

The interaction between the this compound peptide and DPP-IV has been characterized by enzyme kinetic studies. The following table summarizes the key quantitative data for the cleavage of the this compound peptide by human DPP-IV.

| Parameter | Value | Unit | Reference |

| Michaelis Constant (Km) | 38 | µM | [1] |

| Catalytic Rate Constant (kcat) | 3.1 | s-1 | [1] |

Signaling Pathway

The this compound peptide itself does not initiate a signaling cascade. Instead, its significance lies in its role as the cleavage product of GLP-1 by DPP-IV, which terminates GLP-1 signaling. The following diagram illustrates this process.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound peptide, primarily focusing on the analysis of DPP-IV activity.

In Vitro DPP-IV Activity Assay using a Fluorometric Substrate

This protocol describes a common method to measure DPP-IV enzyme activity, which can be adapted to study the inhibitory effects of compounds using the this compound peptide as a competitive substrate.

a. Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

This compound peptide (as a potential inhibitor or competitive substrate)

-

Assay buffer: Tris-HCl (e.g., 50 mM, pH 7.5)

-

96-well black microplate, flat bottom

-

Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Test compounds (potential DPP-IV inhibitors)

b. Experimental Workflow:

c. Detailed Procedure:

-

Prepare Reagents:

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Dilute the recombinant human DPP-IV enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare a stock solution of the this compound peptide in the assay buffer.

-

Prepare serial dilutions of the test compounds (potential inhibitors).

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following in order:

-

Assay buffer

-

Test compound or this compound peptide (for competitive inhibition studies)

-

DPP-IV enzyme solution

-

-

Include control wells:

-

Blank: Assay buffer only

-

Negative Control: Assay buffer + DPP-IV enzyme (no inhibitor)

-

Positive Control: Assay buffer + DPP-IV enzyme + a known DPP-IV inhibitor

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

-

The percent inhibition for each test compound concentration is calculated using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

High-Performance Liquid Chromatography (HPLC) Analysis of this compound Peptide Cleavage

This protocol allows for the direct visualization and quantification of the this compound peptide and its cleavage products.

a. Materials:

-

This compound peptide

-

Recombinant human DPP-IV enzyme

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 1% Trifluoroacetic acid - TFA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

UV detector

b. Experimental Procedure:

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the this compound peptide at a known concentration and the DPP-IV enzyme in the reaction buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of the quenching solution.

-

-

HPLC Analysis:

-

Inject the quenched samples onto the C18 reverse-phase HPLC column.

-

Elute the peptides using a linear gradient of mobile phase B (e.g., 5% to 60% acetonitrile over 30 minutes).

-

Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the intact this compound peptide and its cleavage products (His-Ala and Glu-Gly-Thr) based on their retention times (which can be determined by running standards of each).

-

Quantify the amount of substrate remaining and product formed at each time point by integrating the area under the respective peaks.

-

This data can be used to calculate the initial reaction velocity and to study the kinetics of this compound peptide cleavage by DPP-IV.

-

Conclusion

The this compound peptide, as the N-terminal fragment of GLP-1, is a fundamentally important tool for research in the fields of diabetes, obesity, and metabolic diseases. Its well-defined role as a competitive substrate for DPP-IV allows for the detailed study of this critical enzyme and the development of novel therapeutic inhibitors. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the function of the this compound peptide and its interaction with DPP-IV, ultimately contributing to a deeper understanding of glucose metabolism and the advancement of new treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 6. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptidesciences.com [peptidesciences.com]

- 8. Peptides and Their Potential Role in the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Bioactive Peptides in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research and prospect of peptides for use in obesity treatment (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Modeling of the Interactions between DPP IV and Hemorphins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Core Mechanism of Action of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Disclaimer: Initial searches for a compound termed "Haegt" did not yield specific results regarding its interaction with Dipeptidyl Peptidase-IV (DPP-IV). Therefore, this guide provides a comprehensive overview of the general mechanism of action of DPP-IV inhibitors, utilizing data from well-characterized inhibitors to fulfill the user's request for a detailed technical document.

Introduction

Dipeptidyl peptidase-4 (DPP-IV), a serine protease, plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-IV renders them inactive.[3] Inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of endogenous incretins, leading to improved glycemic control.[4] This guide delves into the molecular mechanisms, experimental evaluation, and signaling pathways associated with DPP-IV inhibition.

Core Mechanism of Action

The primary mechanism of action of DPP-IV inhibitors is the competitive and reversible or irreversible blockade of the enzyme's active site.[5][6] DPP-IV is a transmembrane glycoprotein with a catalytic domain that recognizes substrates containing a proline or alanine residue at the penultimate N-terminal position.[3][7] Inhibitors, often referred to as "gliptins," are designed to mimic these substrates and bind with high affinity to the active site of DPP-IV.[4][8]

This binding prevents the enzymatic cleavage of GLP-1 and GIP, thereby increasing the circulating concentrations of their active forms.[2][3] The elevated levels of active incretins then exert their physiological effects, which include:

-

Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[2][7]

-

Suppression of Glucagon Release: GLP-1, in particular, inhibits the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4][7]

-

Delayed Gastric Emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, contributing to a feeling of satiety and reducing postprandial glucose excursions.[3][4]

The structural diversity among DPP-IV inhibitors leads to variations in their pharmacokinetic and pharmacodynamic properties.[2] Some inhibitors form a covalent but reversible complex with the active site serine residue (S630), while others engage in non-covalent interactions.[6]

Quantitative Data on DPP-IV Inhibitors

The potency of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Ki). The following table summarizes these values for a selection of synthetic and natural DPP-IV inhibitors.

| Inhibitor | Type | IC50 (µM) | Ki (µM) | Inhibition Mode | Reference |

| Sitagliptin | Synthetic | 15.97 | - | Competitive | [9] |

| Vildagliptin | Synthetic | 0.5829 | - | Competitive | [9] |

| VPV (Val-Pro-Val) | Peptide | 20.2 | 10.8 | Competitive | [10] |

| VPI (Val-Pro-Ile) | Peptide | 22.2 | 11.3 | Competitive | [10] |

| IPI (Ile-Pro-Ile) | Peptide | 46.7 | 21.4 | Competitive | [10] |

| Myricetin | Flavonoid | - | - | Non-competitive | [5][11] |

| Hyperoside | Flavonoid | - | - | Mixed-type | [5][11] |

| Narcissoside | Flavonoid | - | - | Mixed-type | [5][11] |

| LPFA | Peptide | 267.9 | - | - | [12] |

| VPFWA | Peptide | 325.0 | - | - | [12] |

| WGLP | Peptide | 350.9 | - | - | [12] |

Experimental Protocols

The evaluation of DPP-IV inhibitory activity involves a series of in vitro and in vivo assays.

1. In Vitro DPP-IV Inhibition Assay

-

Objective: To determine the IC50 value of a test compound.

-

Principle: This assay typically uses a chromogenic or fluorogenic substrate, such as Gly-Pro-p-nitroanilide or Gly-Pro-aminoluciferin, which releases a detectable signal upon cleavage by DPP-IV.[12][13] The presence of an inhibitor reduces the rate of this reaction.

-

Methodology:

-

Prepare a solution of recombinant human DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).[12]

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the DPP-IV enzyme solution, the substrate solution, and the test compound solution.[12]

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[12]

-

Measure the absorbance or fluorescence of the product using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Enzyme Kinetics Analysis

-

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, mixed).

-

Principle: This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like Lineweaver-Burk or Michaelis-Menten to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[14]

-

Methodology:

-

Perform the DPP-IV inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocity (V) for each condition.

-

Plot 1/V versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.

-

Analyze the changes in Km and Vmax to determine the inhibition type. For instance, a competitive inhibitor will increase the apparent Km without affecting Vmax.[14]

-

3. Molecular Docking and Binding Studies

-

Objective: To predict and visualize the binding interactions between the inhibitor and the DPP-IV active site.

-

Principle: Computational molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand to a protein target.[15] Experimental techniques like fluorescence quenching can confirm binding.[5]

-

Methodology (Molecular Docking):

-

Obtain the 3D crystal structure of DPP-IV from a protein data bank (e.g., PDB).

-

Prepare the 3D structure of the inhibitor molecule.

-

Use docking software (e.g., AutoDock Vina) to dock the inhibitor into the active site of DPP-IV.[14]

-

Analyze the docking poses and scoring functions to identify the most stable binding mode and key interacting residues.[15]

-

Signaling Pathways and Experimental Workflows

DPP-IV Inhibition Signaling Pathway

The inhibition of DPP-IV initiates a cascade of events that ultimately leads to improved glucose control. The following diagram illustrates this signaling pathway.

References

- 1. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unraveling the Intricacies of Glucagon-Like Peptide-1 Signaling: A Technical Guide

A komprehensív áttekintés a kutatók, tudósok és gyógyszerfejlesztési szakemberek számára

Bevezetés

A glukagonszerű peptid-1 (GLP-1) egy bélhormon, amely kulcsfontosságú szerepet játszik a glükóz homeosztázis szabályozásában, így a 2-es típusú cukorbetegség és az elhízás kezelésének egyik fő terápiás célpontja.[1][2] A GLP-1 a hasnyálmirigy béta-sejtjeiben található specifikus G-protein-kapcsolt receptorához (GPCR), a GLP-1 receptorhoz (GLP-1R) kötődve fejti ki hatását, ami a glükózfüggő inzulinszekréció fokozódásához vezet.[1][3] A GLP-1 jelátvitel egy összetett, több útvonalat magában foglaló folyamat, amely a másodlagos hírvivő molekulák szintjének emelkedésétől a génexpresszió megváltozásáig terjed.

Ez a technikai útmutató mélyreható áttekintést nyújt a GLP-1 jelátviteli útvonal központi mechanizmusairól, különös tekintettel a GLP-1R-rel kölcsönhatásba lépő fehérjékre és a jelátvitel modulálására. Bár a "Haegt" kifejezés a jelenlegi tudományos irodalomban nem szerepel a GLP-1 jelátvitellel összefüggésben, ez az útmutató keretet biztosít az újonnan azonosított szabályozó fehérjék, mint például a feltételezett "this compound", szerepének megértéséhez és vizsgálatához.

A GLP-1 Receptor és Jelátviteli Kaszkádja

A GLP-1R aktiválódása a GLP-1 vagy analógjai általi kötődés következtében egy sor intracelluláris eseményt indít el, amelyek együttesen felelősek a peptid biológiai hatásaiért. A kanonikus jelátviteli útvonal a Gαs fehérje aktiválásán és az azt követő ciklikus adenozin-monofoszfát (cAMP) termelésen keresztül valósul meg.[2]

A GLP-1 jelátvitel fő lépései:

-

Ligandumkötődés: A GLP-1 a GLP-1R extracelluláris doménjéhez kötődik, konformációs változást idézve elő a receptorban.

-

G-protein aktiváció: A receptor aktiválódása a heterotrimer G-protein Gαs alegységének aktiválódásához vezet.

-

Adenylyl cikláz aktiváció: A Gαs aktiválja az adenylyl cikláz enzimet, amely az ATP-t cAMP-vé alakítja.[4]

-

Másodlagos hírvivők aktiválódása: A megnövekedett cAMP szint két fő effektor fehérjét aktivál: a protein kináz A-t (PKA) és az Epac-ot (Exchange protein directly activated by cAMP).[3][5]

-

Downstream hatások: A PKA és az Epac számos szubsztrátot foszforilál, ami az inzulinszekréciós granulumok exocitózisának fokozódásához, a béta-sejtek túlélésének és proliferációjának elősegítéséhez, valamint a glukagonszekréció gátlásához vezet.[1][3]

Ezenkívül a GLP-1R más G-fehérjékkel, például a Gαq/11-gyel is képes kapcsolódni, ami a foszfolipáz C (PLC) aktiválásához és az intracelluláris kalciumszint emelkedéséhez vezet, tovább bonyolítva a jelátviteli hálózatot.[2][6]

A GLP-1R-rel Kölcsönhatásba Lépő Fehérjék és a Jelátvitel Szabályozása

A GLP-1R jelátvitelét számos, a receptorral közvetlenül vagy közvetve kölcsönhatásba lépő fehérje szabályozza. Ezek a kölcsönhatások finomhangolják a jelátvitel erősségét és időtartamát. Egy membrán alapú split-ubikvitin élesztő két-hibrid (MYTH) szűréssel 38 új, a GLP-1R-rel kölcsönhatásba lépő fehérjejelöltet azonosítottak.[7][8] Meglepő módon a vizsgált kölcsönható partnerek közül 15 gátolta a GLP-1 által kiváltott cAMP felhalmozódást, ami arra utal, hogy a GLP-1R aktivitását negatív szabályozó mechanizmusok is befolyásolják.[7][8]

Példák a GLP-1R-rel kölcsönhatásba lépő és a jelátvitelt szabályozó fehérjékre:

-

β-Arrestin-1: Egy állványfehérje, amely szükséges a GLP-1 által kiváltott cAMP termeléshez és inzulinszekrécióhoz.[7]

-

SLC15A4, APLP1, és AP2M1: Olyan fehérjék, amelyek gátolják a GLP-1R jelátvitelt, és amelyek gátlása fokozhatja a GLP-1 által kiváltott inzulinszekréciót.[7][8]

Ezen kölcsönhatások megértése új terápiás stratégiák kidolgozásához vezethet, amelyek a GLP-1R aktivitásának fokozását célozzák ezen gátló kölcsönhatások gátlásával.[7][8]

Kvantitatív Adatok Összefoglalása

Az alábbi táblázatok a GLP-1 jelátvitel kulcsfontosságú kvantitatív adatait foglalják össze a tudományos irodalom alapján.

1. Táblázat: A GLP-1R-rel kölcsönhatásba lépő fehérjék hatása a cAMP felhalmozódásra

| Kölcsönható Fehérje | Hatás a GLP-1 által Indukált cAMP Felhalmozódásra | Forrás |

| β-Arrestin-1 | Szükséges a stimulációhoz | [7] |

| SLC15A4 | Gátlás | [7][8] |

| APLP1 | Gátlás | [7][8] |

| AP2M1 | Gátlás | [7][8] |

| 12 további azonosított fehérje | Gátlás | [7][8] |

2. Táblázat: A GLP-1 analógok hatása az inzulinszekrécióra és a glükózszintre

| GLP-1 Analóg | Hatás az Inzulinszekrécióra | Hatás a Vércukorszintre | Megjegyzés |

| Exenatid | Fokozza | Csökkenti | Gátolja a gyomorürülést is.[9] |

| Liraglutid | Fokozza | Csökkenti | Gátolja a gyomorürülést is.[9] |

| Szemaglutid | Fokozza | Csökkenti | Gátolja a gyomorürülést is.[9] |

Kísérleti Protokollok

Az alábbiakban részletezzük a GLP-1 jelátvitel vizsgálatában alkalmazott kulcsfontosságú kísérleti módszereket.

Membrán Alapú Split-Ubikvitin Élesztő Két-Hibrid (MYTH) Vizsgálat

Cél: A GLP-1R-rel kölcsönhatásba lépő új fehérjék azonosítása.

Módszertan:

-

Csali konstrukció: A humán GLP-1R-t egy élesztő expressziós vektorba klónozzák, amely a Cub-LexA-VP16 fúziós fehérjét kódolja. A Cub az ubikvitin C-terminális fele.

-

Préda könyvtár: Egy humán magzati agy cDNS "préda" könyvtárat használnak, ahol a cDNS-ek a NubG fúziós fehérjét kódoló vektorba vannak klónozva. A NubG az ubikvitin N-terminális felének egy mutált formája.

-

Élesztő transzformáció: A csali és préda plazmidokat egyidejűleg transzformálják egy megfelelő élesztőtörzsbe.

-

Szelekció: Ha a csali (GLP-1R) és a préda (egy könyvtári fehérje) kölcsönhatásba lép, a Cub és a NubG alegységek összeállnak, funkcionális ubikvitint képezve. Ez egy ubikvitin-specifikus proteáz általi hasításhoz vezet, ami felszabadítja a LexA-VP16 transzkripciós faktort. A transzkripciós faktor a sejtmagba jutva aktiválja a riportergének (pl. HIS3, ADE2, lacZ) expresszióját.

-

Validálás: A pozitív klónokat szelektív táptalajon növesztik, és a riportergén aktivitását (pl. β-galaktozidáz teszttel) mérik a kölcsönhatás megerősítésére.

Ko-immunprecipitáció (Co-IP)

Cél: A GLP-1R és a feltételezett kölcsönható partner közötti fizikai kölcsönhatás megerősítése emlős sejtekben.

Módszertan:

-

Sejtkultúra és transzfekció: Emlős sejteket (pl. CHO vagy HEK293) kotranszfektálnak a címkézett GLP-1R-t (pl. FLAG-címkével) és a címkézett feltételezett kölcsönható partnert (pl. HA-címkével) expresszáló plazmidokkal.

-

Sejtlízis: A sejteket egy enyhe, nem-denaturáló pufferben lizálják a fehérjekomplexek megőrzése érdekében.

-

Immunprecipitáció: A sejtlizátumot egy, a GLP-1R címkéjét (pl. anti-FLAG) specifikusan felismerő antitesttel inkubálják. Az antitest-fehérje komplexeket Protein A/G agaróz gyöngyökkel kötik meg.

-

Mosás: A gyöngyöket többször mossák, hogy eltávolítsák a nem specifikusan kötődő fehérjéket.

-

Elúció és analízis: A megkötött fehérjéket eluálják a gyöngyökről, majd SDS-PAGE-val elválasztják és Western blottal analizálják a ko-precipitált, feltételezett kölcsönható partner jelenlétét a másik címkére (pl. anti-HA) specifikus antitesttel.

cAMP Felhalmozódási Teszt

Cél: A GLP-1R aktivációjának és a downstream jelátvitelnek a mérése a cAMP szint változásán keresztül.

Módszertan:

-

Sejtkultúra: A GLP-1R-t expresszáló sejteket (pl. CHO-GLP1R) egy 96-lyukú lemezen tenyésztik.

-

Stimuláció: A sejteket GLP-1-gyel vagy annak analógjaival stimulálják különböző koncentrációkban, egy foszfodiészteráz gátló (pl. IBMX) jelenlétében, hogy megakadályozzák a cAMP lebomlását.

-

Lízis és detektálás: A stimulációt követően a sejteket lizálják, és az intracelluláris cAMP szintet egy kompetitív immunoassay segítségével mérik, amely általában időfelbontású fluoreszcencián (TR-FRET) vagy enzimmel kapcsolt immunszorbens vizsgálaton (ELISA) alapul.

-

Adat analízis: A mért jeleket cAMP koncentrációvá alakítják egy standard görbe segítségével, és az adatokat dózis-válasz görbékként ábrázolják az EC50 értékek meghatározásához.

Vizualizációk

Az alábbi diagramok a GLP-1 jelátviteli útvonalat és a kapcsolódó kísérleti munkafolyamatokat szemléltetik.

1. ábra: A GLP-1 kanonikus jelátviteli útvonala.

2. ábra: Ko-immunprecipitációs kísérleti munkafolyamat.

Összefoglalás és Jövőbeli Irányok

A GLP-1 jelátviteli útvonal egy rendkívül összetett és szigorúan szabályozott rendszer, amely központi szerepet játszik az anyagcsere-betegségek patofiziológiájában. A GLP-1R-rel kölcsönhatásba lépő új fehérjék azonosítása és jellemzése, mint amilyen a feltételezett "this compound" is lehet, elengedhetetlen a jelátviteli folyamatok teljes megértéséhez és új, hatékonyabb terápiás stratégiák kidolgozásához. A jövőbeli kutatásoknak arra kell összpontosítaniuk, hogy feltárják ezen szabályozó fehérjék pontos molekuláris mechanizmusait, és megvizsgálják, hogy ezek a kölcsönhatások hogyan modulálhatók a GLP-1-alapú terápiák hatékonyságának növelése érdekében.

References

- 1. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Identification of Novel Proteins That Interact With the GLP-1 Receptor and Restrain its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The identification of novel proteins that interact with the GLP-1 receptor and restrain its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

The Haegt Peptide: An In-Depth Guide to its Origins, Function, and Significance in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide with the sequence His-Ala-Glu-Gly-Thr, commonly referred to as HAEGT, represents the N-terminal residues 1-5 of the active form of Glucagon-Like Peptide-1 (GLP-1). While not a standalone signaling molecule, the this compound sequence is of profound significance in the fields of endocrinology and pharmacology. It serves as the critical recognition and cleavage site for the enzyme Dipeptidyl Peptidase-IV (DPP-IV), the primary inactivator of GLP-1. Understanding the history of GLP-1's discovery, the biochemical interaction between its this compound N-terminus and DPP-IV, and the downstream signaling pathways it influences is paramount for the development of therapeutics for type 2 diabetes and obesity. This guide provides a comprehensive overview of the this compound peptide's discovery within the context of GLP-1 research, its biochemical properties, the signaling cascade of its parent molecule, and detailed experimental protocols for studying its interaction with DPP-IV.

Discovery and History

The story of the this compound peptide is intrinsically linked to the discovery and characterization of Glucagon-Like Peptide-1 (GLP-1). Initially, the full-length GLP-1 (1-37) was identified through the cloning of the proglucagon gene. However, this form of the peptide was found to be biologically inactive.[1] Subsequent research revealed that the biologically active forms of GLP-1 are the N-terminally truncated GLP-1 (7-37) and GLP-1 (7-36)amide.[2] This truncation exposes the critical N-terminal sequence His-Ala-Glu-Gly-Thr (this compound).

A pivotal moment in GLP-1 research was the discovery of its rapid in-vivo inactivation.[3] The enzyme responsible was identified as Dipeptidyl Peptidase-IV (DPP-IV), which specifically cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is a proline or alanine.[3][4] The N-terminal sequence of active GLP-1, with alanine at the second position, made it a prime substrate for DPP-IV. This enzymatic cleavage between Ala² and Glu³ results in the formation of inactive GLP-1 (9-37) or (9-36)amide, which have a significantly reduced affinity for the GLP-1 receptor.[5] This rapid degradation, with a half-life of only 1-2 minutes in circulation, initially limited the therapeutic potential of native GLP-1.[4][6]

The recognition of the this compound sequence as the Achilles' heel of GLP-1's stability spurred the development of two major classes of drugs for type 2 diabetes: DPP-IV inhibitors, which prevent the degradation of endogenous GLP-1, and GLP-1 receptor agonists with modified N-termini that are resistant to DPP-IV cleavage.[7]

Biochemical Function and Quantitative Data

The primary biochemical function of the this compound peptide sequence is to act as a substrate for Dipeptidyl Peptidase-IV (DPP-IV). The interaction between the this compound N-terminus of GLP-1 and the active site of DPP-IV is a key determinant of GLP-1's short biological half-life.

Quantitative Data on DPP-IV Interaction with GLP-1 and its Analogs

While specific kinetic data for the isolated this compound pentapeptide is not extensively reported, the kinetic parameters for the cleavage of full-length GLP-1 and related peptides by DPP-IV have been characterized. This data is crucial for understanding the efficiency of GLP-1 degradation.

| Substrate/Inhibitor | Description | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| GLP-1 (7-36)amide | Full-length active GLP-1 | 13 ± 9 | - | - | [7] |

| GLP-2 | Related proglucagon-derived peptide | - | - | ~10-fold lower than GLP-1 | [8] |

| Diprotin B | Tripeptide substrate | - | comparable to wild-type | - | [8] |

| Ala-Pro-AMC | Fluorogenic dipeptide substrate | 10-fold increase with E205A mutation | - | - | [8] |

| NPY | Neuropeptide Y | - | - | 3.0 x 10⁶ | [2] |

Signaling Pathway

The this compound peptide itself does not initiate a signaling cascade. Instead, its parent molecule, GLP-1, activates the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The binding of GLP-1 to its receptor on pancreatic β-cells, neurons, and other tissues triggers a cascade of intracellular events with significant physiological effects, including glucose-dependent insulin secretion, suppression of glucagon release, and promotion of satiety.

The canonical GLP-1R signaling pathway is initiated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These effectors then phosphorylate various downstream targets, leading to the closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.

Experimental Protocols

The following is a detailed protocol for a continuous fluorometric assay to determine the kinetic parameters of a peptide substrate, such as this compound, with DPP-IV. This protocol is synthesized from established methodologies for DPP-IV activity assays.

Objective

To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the cleavage of a peptide substrate by recombinant human DPP-IV.

Materials

-

Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

-

Peptide Substrate (e.g., this compound)

-

Fluorogenic DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC) for inhibitor studies, or a method to detect the cleavage products of the peptide of interest (e.g., HPLC).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

-

Incubator set to 37°C

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the peptide substrate in the assay buffer.

-

Prepare a stock solution of recombinant human DPP-IV in the assay buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

-

Prepare a series of dilutions of the peptide substrate in the assay buffer. The concentration range should span from approximately 0.1 * Km to 10 * Km. If the Km is unknown, a wide range of concentrations should be tested initially.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the various concentrations of the peptide substrate.

-

Include wells with assay buffer only as a negative control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the diluted DPP-IV solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence microplate reader, which has been pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km.

-

The kcat can be calculated using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Experimental Workflow Diagram

Conclusion

The this compound peptide, as the N-terminal sequence of GLP-1, is a cornerstone in our understanding of incretin biology and the development of highly successful therapeutics for metabolic diseases. Its discovery as the site of DPP-IV-mediated inactivation has paved the way for innovative drug design strategies that have transformed the management of type 2 diabetes and obesity. The continued study of the interaction between DPP-IV and its substrates, including the fundamental this compound sequence, will undoubtedly lead to the development of even more refined and effective therapies in the future. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this critical area of metabolic science.

References

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipeptidyl Peptidase IV Inhibitory Peptides from Chickpea Proteins (Cicer arietinum L.): Pharmacokinetics, Molecular Interactions, and Multi-Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 8. Contribution of amino acids in the active site of dipeptidyl peptidase 4 to the catalytic action of the enzyme | PLOS One [journals.plos.org]

In-depth Technical Guide: Physical and Chemical Properties of Haegt

A comprehensive search of scientific and chemical literature databases has yielded no results for a substance or concept referred to as "Haegt." This term does not appear to correspond to any known molecule, protein, gene, or signaling pathway within the current body of scientific knowledge. It is possible that "this compound" may be a novel or proprietary term not yet in the public domain, a significant misspelling of another term, or a concept from a non-scientific context.

Given the context of the request, which includes an interest in signaling pathways and drug development, it is plausible that "this compound" could be a misspelling of "Hedgehog," as in the Hedgehog signaling pathway . The Hedgehog pathway is a critical signaling cascade in embryonic development and has been implicated in the pathogenesis of several cancers, making it a subject of intense research and a target for drug development.

Should "Hedgehog signaling pathway" be the intended topic, a comprehensive technical guide could be provided, including:

-

A summary of the core components of the pathway: including the Hedgehog ligands (e.g., Sonic, Indian, and Desert Hedgehog), the Patched (PTCH) and Smoothened (SMO) receptors, and the GLI family of transcription factors.

-

Detailed descriptions of the canonical and non-canonical signaling cascades.

-

Quantitative data on binding affinities, kinetic parameters, and expression levels of key pathway components in various cell types and disease states, presented in tabular format.

-

Experimental protocols for assays used to study the Hedgehog pathway, such as luciferase reporter assays for GLI activity, immunoprecipitation to study protein-protein interactions, and qPCR to measure target gene expression.

-

Graphviz diagrams illustrating the signaling pathway and experimental workflows.

Without further clarification on the term "this compound," it is not possible to provide the requested in-depth technical guide. If "this compound" is indeed the correct term, additional context or references would be necessary to locate relevant information.

An In-depth Technical Guide on Hydroxyacyl-Glutathione Ethyl Ester (HAEGT) as a Substrate for Dipeptidyl Peptidase-IV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1][2][3] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] The enzyme's ability to inactivate incretin hormones such as glucagon-like peptide-1 (GLP-1) has made it a significant therapeutic target for type 2 diabetes.[5][6] Understanding the interaction of various substrates with DPP-IV is paramount for the development of novel inhibitors and diagnostic tools.

This technical guide focuses on HAEGT (hydroxyacyl-glutathione ethyl ester), the first five N-terminal residues of GLP-1 (His-Ala-Glu-Gly-Thr), which acts as a competitive substrate for human DPP-IV.[7] The cleavage of the N-terminal His-Ala dipeptide by DPP-IV is a key step in the degradation of GLP-1.[7] This document provides a comprehensive overview of the quantitative data, experimental protocols for kinetic analysis, and relevant pathway visualizations concerning this compound as a DPP-IV substrate.

Quantitative Data: Kinetic Parameters of this compound with DPP-IV

The enzymatic interaction between this compound and DPP-IV has been characterized by specific kinetic parameters. This data is essential for comparative analysis and for understanding the efficiency of this compound as a substrate.

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| This compound | Human Dipeptidyl Peptidase-IV (DPP-IV) | 38 | 3.1 | 8.16 x 10⁴ | [7] |

Table 1: Kinetic Parameters of this compound Cleavage by DPP-IV. This table summarizes the Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km) for the cleavage of this compound by human DPP-IV.

Experimental Protocol: Determination of this compound Kinetic Parameters with DPP-IV

The following protocol outlines a detailed methodology for determining the kinetic parameters of this compound as a substrate for DPP-IV using a continuous fluorometric assay. This method is based on general DPP-IV activity assays.[3][8][9]

1. Materials and Reagents:

-

Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

-

This compound (His-Ala-Glu-Gly-Thr) peptide

-

Fluorogenic DPP-IV substrate (e.g., Gly-Pro-Aminomethylcoumarin (AMC))

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

-

96-well black, low-binding microtiter plate[3]

-

Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm[8]

-

Sitagliptin (as a positive control inhibitor)[10]

2. Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0-500 μM).[7]

-

Dilute the recombinant human DPP-IV enzyme in cold assay buffer to the desired working concentration. Keep the diluted enzyme on ice.[8]

-

Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add 30 µl of diluted Assay Buffer.

-

Add 10 µl of the various this compound dilutions to the respective wells. For the control wells (100% initial activity), add 10 µl of assay buffer instead of this compound.

-

Add 10 µl of the diluted DPP-IV enzyme solution to all wells except the background wells. To the background wells, add 10 µl of assay buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µl of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each this compound concentration.

-

Plot the initial velocities (V₀) against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Visualizations: Pathways and Workflows

Enzymatic Cleavage of this compound by DPP-IV

The following diagram illustrates the catalytic action of DPP-IV on the this compound peptide.

Caption: Enzymatic cleavage of this compound by DPP-IV.

Experimental Workflow for Kinetic Analysis of this compound

This diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of this compound with DPP-IV.

Caption: Experimental workflow for this compound kinetic analysis.

Conclusion

This compound serves as a valuable competitive substrate for DPP-IV, enabling detailed investigation of the enzyme's active site and catalytic mechanism. The provided quantitative data and experimental protocol offer a solid foundation for researchers to study the interaction between this compound and DPP-IV. The visualized pathways and workflows further clarify the enzymatic process and the experimental approach. This in-depth understanding is critical for the rational design of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes and other related metabolic disorders. Further research could explore the impact of modifications to the this compound sequence on its binding affinity and cleavage by DPP-IV, providing deeper insights into the substrate specificity of this important enzyme.

References

- 1. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. apexbt.com [apexbt.com]

- 5. biorxiv.org [biorxiv.org]

- 6. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Terminus of GLP-1: A Critical Determinant of Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-terminus of Glucagon-Like Peptide-1 (GLP-1) is a pivotal region that governs the peptide's biological activity, metabolic stability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the profound biological significance of the GLP-1 N-terminus, detailing its role in receptor interaction, signal transduction, and enzymatic degradation. Quantitative data from key studies are presented for comparative analysis, alongside detailed experimental protocols and visual representations of associated pathways and workflows.

The N-Terminal Domain: A Gatekeeper of GLP-1 Receptor Activation

The N-terminal region of GLP-1, particularly the first few amino acids, plays an indispensable role in the activation of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR). The interaction between GLP-1 and its receptor is conceptualized by a "two-domain" model. The C-terminal helix of GLP-1 initially binds to the large extracellular domain (ECD) of the GLP-1R, an event that tethers the peptide to the receptor. Subsequently, the N-terminus of GLP-1 inserts into the transmembrane domain (TMD) bundle of the receptor, triggering a conformational change that initiates intracellular signaling cascades.

The Crucial Role of Histidine at Position 7

The histidine residue at position 7 (His7) is of paramount importance for both receptor binding and activation. Alanine scanning studies, where individual amino acids are replaced with alanine, have demonstrated that substitution of His7 leads to a significant reduction in binding affinity and biological activity.[1][2] The imidazole side chain of His7, with its aromatic character and positive charge, is thought to be a key contributor to the interaction with the receptor.[3] While the free α-amino group of His7 is a target for enzymatic degradation, it is the properties of the imidazole ring that are more critical for receptor engagement.[3][4]

Impact of Other N-Terminal Residues

Beyond His7, other amino acids in the N-terminal region are also vital for optimal receptor interaction and activation. Alanine-scanning studies have identified Gly10, Phe12, Thr13, and Asp15 as important for receptor binding.[1][2] Specifically, His7, Gly10, Asp15, and Phe28 are considered critical for receptor activation, as their substitution with alanine results in a substantial decrease in cAMP production.[1] These findings underscore the hypothesis that the N-terminal region of GLP-1 is primarily responsible for activating the receptor, while the C-terminal region's main role is in initial binding.[1]

A Target for Inactivation: The N-Terminus and DPP-4 Cleavage

The therapeutic utility of native GLP-1 is severely limited by its short in vivo half-life of approximately 2 minutes. This rapid inactivation is primarily due to enzymatic cleavage at the N-terminus by dipeptidyl peptidase-4 (DPP-4).[5] DPP-4 is a ubiquitous serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine at the second position.[6] In the case of GLP-1, DPP-4 cleaves the His7-Ala8 dipeptide, yielding the inactive metabolite GLP-1(9-36)amide. This truncated form has a dramatically reduced affinity for the GLP-1R and is considered a weak antagonist.[6]

The development of GLP-1 analogues with modifications at the N-terminus has been a key strategy to confer resistance to DPP-4 degradation, thereby prolonging their therapeutic effect. These modifications include substitutions at position 8, such as with glycine or aminoisobutyric acid (Aib), and N-terminal modifications like pyroglutamylation or acetylation.[7][8]

Quantitative Analysis of N-Terminal Modifications

The following tables summarize quantitative data on the impact of various N-terminal modifications on GLP-1 receptor binding affinity and potency in stimulating cAMP production.

Table 1: Receptor Binding Affinity (IC50) of N-Terminally Modified GLP-1 Analogues

| Analogue | Modification | IC50 (nM) | Fold Change vs. Native GLP-1 | Reference |

| Native GLP-1 | - | 0.37 | 1 | [7] |

| N-acetyl-GLP-1 | Acetylation of His7 | 32.9 | 89 | [7] |

| N-pyroglutamyl-GLP-1 | Pyroglutamylation of His7 | 6.7 | 18 | [7] |

| [Gly8]-GLP-1 | Ala8 -> Gly | 2.8 | 7.6 | [8] |

| [Aib8]-GLP-1 | Ala8 -> Aib | 0.45 | 1.2 | [8] |

| des-amino-GLP-1 | Deamination of His7 | ~5.55 | 15 | [8] |

Table 2: Potency (EC50) for cAMP Production of N-Terminally Modified GLP-1 Analogues

| Analogue | Modification | EC50 (nM) | Fold Change vs. Native GLP-1 | Reference |

| Native GLP-1 | - | 4.7 | 1 | [7] |

| N-acetyl-GLP-1 | Acetylation of His7 | 16.3 | 3.5 | [7] |

| N-pyroglutamyl-GLP-1 | Pyroglutamylation of His7 | 27 | 5.7 | [7] |

| [Aib8, Aib35]-GLP-1 | Ala8 -> Aib, Arg35 -> Aib | 0.06 | 0.013 | [8] |

Table 3: Kinetic Parameters of DPP-4 Cleavage of GLP-1

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| GLP-1(7-36)amide | Data not available | Data not available | Data not available | |

| GLP-2 | Data not available | ~10-fold lower than GLP-1 | Data not available | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of GLP-1 and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Materials:

-

CHO-K1 cells stably expressing the human GLP-1 receptor.

-

[¹²⁵I]-GLP-1 (radioligand).

-

Unlabeled GLP-1 or analogue (competitor).

-

Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 50 mg/L bacitracin, pH 7.4.

-

Wash Buffer: Cold PBS.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Culture CHO-K1/GLP-1R cells to confluence.

-

Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor (native GLP-1 or analogue).

-

Add a fixed concentration of [¹²⁵I]-GLP-1 to each well.

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined by non-linear regression analysis.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in GLP-1R signaling.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

GLP-1 or analogue.

-

HTRF cAMP assay kit (e.g., from Cisbio), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Stimulation buffer.

-

Lysis buffer.

-

384-well white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed HEK293/GLP-1R cells into a 384-well plate and incubate overnight.

-

Prepare serial dilutions of GLP-1 or the analogue in stimulation buffer.

-

Aspirate the culture medium from the cells and add the diluted compounds.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the agonist. The EC50 value (the concentration of agonist that produces 50% of the maximal response) can be determined by non-linear regression analysis.

In Vitro DPP-4 Cleavage Assay

This assay assesses the stability of GLP-1 analogues in the presence of DPP-4.

Materials:

-

Native GLP-1 or analogue.

-

Recombinant human DPP-4.

-

Assay Buffer: e.g., Tris-HCl buffer, pH 7.5.

-

HPLC system with a C18 column.

-

DPP-4 inhibitor (e.g., sitagliptin) as a control.

Procedure:

-

Prepare solutions of native GLP-1 or the analogue in the assay buffer.

-

Add recombinant human DPP-4 to the peptide solution to initiate the enzymatic reaction.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analyze the samples by reverse-phase HPLC to separate the intact peptide from its cleavage products.

-

Quantify the peak areas corresponding to the intact peptide and the cleaved metabolite.

-

Data Analysis: Plot the percentage of intact peptide remaining over time to determine the rate of degradation. The half-life (t½) of the peptide can be calculated from the degradation curve.

Visualizing the Biological Significance of the GLP-1 N-Terminus

The following diagrams, generated using Graphviz (DOT language), provide visual representations of the key concepts discussed in this guide.

Caption: GLP-1R Signaling Pathways

Caption: DPP-4 Cleavage Assay Workflow

Caption: Significance of GLP-1 N-Terminus

Conclusion

The N-terminus of GLP-1 is a multifaceted domain of immense biological importance. Its integrity is essential for high-affinity binding to the GLP-1R and the subsequent activation of downstream signaling pathways that mediate the peptide's glucoregulatory effects. Simultaneously, this region serves as the Achilles' heel of native GLP-1, being the primary site of inactivation by DPP-4. A thorough understanding of the structure-activity relationships of the GLP-1 N-terminus has been instrumental in the development of long-acting, DPP-4-resistant GLP-1 receptor agonists, which have revolutionized the treatment of type 2 diabetes and obesity. Continued research into the intricate interactions of the GLP-1 N-terminus with its receptor and degrading enzymes will undoubtedly pave the way for the design of next-generation therapeutics with enhanced efficacy and improved pharmacokinetic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Decreased dipeptidyl peptidase-IV activity and glucagon-like peptide-1(7-36)amide degradation in type 2 diabetic subjects [pubmed.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 8. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Haegt Peptide: A Technical Guide for Metabolic Disease Research

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic strategies for metabolic diseases, such as type 2 diabetes and obesity, has led to intensive investigation of the intricate signaling pathways that regulate glucose homeostasis. A key player in this regulatory network is the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that plays a critical role in the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1). By cleaving the N-terminal dipeptide from active GLP-1, DPP-IV truncates the hormone, rendering it inactive and thereby diminishing its insulinotropic effects. Understanding the substrate specificity and kinetics of DPP-IV is paramount for the development of effective DPP-IV inhibitors, a now-established class of oral antidiabetic drugs.

This technical guide focuses on the Haegt peptide, a tool compound of significant utility in the study of DPP-IV. The this compound peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, corresponds to the N-terminal 1-5 residues of active GLP-1.[1][2][3] Its primary application in metabolic disease research is as a competitive substrate for DPP-IV, allowing for detailed characterization of the enzyme's active site and the screening of potential inhibitors.[1] This document provides an in-depth overview of the this compound peptide, including its biochemical properties, its role in DPP-IV substrate kinetics, detailed experimental protocols for its use, and its application in the broader context of metabolic disease research.

Biochemical Properties and Role as a DPP-IV Substrate

The this compound peptide (this compound) is a pentapeptide with the sequence His-Ala-Glu-Gly-Thr.[1][4] It is a fragment of the native GLP-1 (7-36)amide, which is the primary active form of the incretin hormone. The N-terminal His-Ala sequence of GLP-1 is the recognition and cleavage site for DPP-IV.[1] The this compound peptide, by virtue of possessing this N-terminal sequence, serves as an effective substrate for DPP-IV. The enzyme catalyzes the cleavage of the His-Ala dipeptide from the N-terminus of the this compound peptide.[1]

The utility of the this compound peptide in research stems from its ability to act as a competitive substrate, making it an invaluable tool for probing the prime substrate binding sites of human DPP-IV.[1] Its interaction with the enzyme can be characterized by standard Michaelis-Menten kinetics.

Quantitative Data

The following table summarizes the key quantitative data reported for the this compound peptide in the context of its interaction with human DPP-IV.

| Parameter | Value | Description | Reference |

| Sequence | His-Ala-Glu-Gly-Thr | Amino acid sequence | [1][4] |

| Molecular Formula | C20H31N7O9 | Chemical formula | [4] |

| Molecular Weight | 513.5 g/mol | Mass of one mole of the peptide | [4] |

| Km | 38 µM | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | [1] |

| kcat | 3.1 s⁻¹ | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit of time. | [1] |

Signaling and Experimental Workflows

The primary role of the this compound peptide in research is not as a signaling molecule itself, but as a substrate to study the activity of DPP-IV, which in turn modulates critical metabolic signaling pathways. The degradation of GLP-1 by DPP-IV is a key regulatory step in glucose homeostasis.

DPP-IV Mediated Inactivation of GLP-1

The following diagram illustrates the enzymatic action of DPP-IV on the active form of GLP-1 and the role of the this compound peptide as a research substrate in this context.

Experimental Workflow for Kinetic Analysis

The determination of the kinetic parameters (Km and kcat) for the cleavage of a substrate like the this compound peptide by DPP-IV typically involves a continuous spectrophotometric assay. The general workflow is depicted below.

Detailed Experimental Protocol: Kinetic Analysis of this compound Peptide Cleavage by DPP-IV

This protocol describes a representative method for determining the Michaelis-Menten kinetic parameters for the cleavage of the this compound peptide by recombinant human DPP-IV. This method is based on protocols for continuous spectrophotometric assays widely used for DPP-IV activity measurements.

1. Materials and Reagents:

-

Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

-

This compound Peptide (His-Ala-Glu-Gly-Thr)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements at a suitable wavelength for detecting product formation (if a coupled-enzyme assay is used) or an HPLC system for direct measurement of substrate and product.

2. Preparation of Reagents:

-

DPP-IV Enzyme Stock Solution: Reconstitute lyophilized DPP-IV in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock in assay buffer to the desired final concentration (e.g., 10 nM).

-

This compound Peptide Substrate Stock Solution: Dissolve the this compound peptide in assay buffer to create a high-concentration stock solution (e.g., 10 mM).

-

Substrate Dilutions: Prepare a series of dilutions of the this compound peptide stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 160, 320, 640 µM).

3. Assay Procedure (Continuous Spectrophotometric Assay using a Coupled Enzyme System - Example):

Note: Direct detection of the cleavage of the non-chromogenic this compound peptide requires a coupled-enzyme assay or HPLC-based analysis. A common coupled-enzyme approach involves a second enzyme that acts on the product of the first reaction to generate a chromogenic or fluorogenic signal.

For this illustrative protocol, we will assume a hypothetical coupled assay where the released His-Ala dipeptide is acted upon by a dipeptidase, and the subsequent release of Histidine is measured by a specific dehydrogenase that reduces NAD+ to NADH, which can be monitored at 340 nm.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

10 µL of each this compound peptide dilution (to achieve the desired final concentrations)

-

10 µL of the coupled enzyme system reagents (dipeptidase, histidine dehydrogenase, NAD+)

-

Make up the volume to 90 µL with assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the reaction components to reach thermal equilibrium.

-

Initiate Reaction: Add 10 µL of the diluted DPP-IV enzyme solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis:

-

Calculate Initial Velocities (V₀): For each substrate concentration, determine the initial reaction velocity from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (µM/min) using the Beer-Lambert law (Abs = εcl) and the known extinction coefficient for NADH at 340 nm.

-

Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding this compound peptide concentrations ([S]).

-

Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism):

-

V₀ = (Vmax * [S]) / (Km + [S])

-

-

Calculate kcat: Calculate the catalytic constant (turnover number) using the following equation:

-

kcat = Vmax / [E]t

-

Where [E]t is the total concentration of DPP-IV active sites in the assay.

-

Conclusion

The this compound peptide, as the N-terminal pentapeptide of GLP-1, is a well-characterized and valuable tool for the in vitro study of DPP-IV. Its use as a competitive substrate has been instrumental in elucidating the kinetic properties of this key metabolic enzyme and in the screening and characterization of DPP-IV inhibitors. While the this compound peptide itself is not known to possess intrinsic signaling activity in the context of metabolic disease, its application in fundamental enzymology studies provides a solid foundation for the development of therapeutics that target the DPP-IV/GLP-1 axis. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of metabolic disorders.

References

- 1. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase IV [sigmaaldrich.com]

Haegt Peptide: An Inquiry into a Novel Biomolecule

Researchers, scientists, and drug development professionals interested in this peptide are encouraged to verify the nomenclature and explore internal or preliminary research findings. Should "Haegt peptide" be a novel discovery, future publications will be essential for the scientific community to understand its structure, function, and potential therapeutic applications.

For progress in this area, the following steps would be anticipated in forthcoming research:

-

Isolation and Characterization: The initial discovery would involve isolating the peptide and determining its amino acid sequence, post-translational modifications, and three-dimensional structure.

-

Functional Assays: A battery of in vitro and in vivo experiments would be necessary to elucidate the biological function of the this compound peptide, including its binding partners and effects on cellular processes.

-

Signaling Pathway Elucidation: Research would focus on identifying the downstream molecular pathways that are activated or inhibited by the peptide, which would be crucial for understanding its mechanism of action.

As research becomes available, comprehensive guides detailing this information will be possible. At present, however, the scientific community awaits the foundational data on which such a guide could be built.

Methodological & Application

Application Notes and Protocols for Peptide Solution Preparation

Topic: Protocol for Peptide Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful use of synthetic peptides in research and drug development is critically dependent on their proper handling and preparation. Lyophilized peptides are stable for long-term storage, but their biological activity and experimental reproducibility are contingent upon correct reconstitution.[1] Improper solubilization can lead to inaccurate peptide concentrations, aggregation, degradation, or complete loss of function, thereby compromising experimental outcomes.[2]

This document provides a comprehensive protocol for the preparation of peptide solutions, outlining best practices for handling, dissolution, and storage. While these guidelines are broadly applicable, it is crucial to consult any specific product datasheets for peptide-specific recommendations. The solubility of a peptide is determined by its primary amino acid sequence, including its polarity, charge, and the presence of hydrophobic or hydrophilic residues.[3][4] Therefore, a systematic approach to solvent selection is essential for successful reconstitution.

Data Presentation: Peptide Solubility and Solvent Selection

The choice of solvent is the most critical step in peptide reconstitution.[1] The following table summarizes the general guidelines for selecting an appropriate solvent based on the physicochemical properties of the peptide. A preliminary solubility test with a small amount of the peptide is always recommended.[2][5]

| Peptide Characteristics | Primary Solvent | Secondary Solvent/Additive | Notes |

| Basic Peptides (net positive charge) | Sterile, distilled water or aqueous buffers (e.g., PBS, Tris at pH 7)[2][5] | 10-30% Acetic Acid in water[4][5] | If solubility in water is low, the acidic solution will help to protonate basic residues. |

| Acidic Peptides (net negative charge) | Sterile, distilled water or aqueous buffers (e.g., PBS, Tris at pH 7)[2][5] | 0.5-1% Ammonium Hydroxide (NH4OH) or Ammonium Bicarbonate in water[2][4] | The basic solution will help to deprotonate acidic residues. Avoid if the peptide contains Cysteine to prevent disulfide bond disruption.[5] |

| Neutral or Hydrophobic Peptides | Organic Solvents (e.g., DMSO, DMF, Acetonitrile)[2][5] | Dilute with aqueous buffer | Dissolve in a minimal amount of organic solvent first, then slowly add the aqueous buffer to the desired concentration.[5] DMSO is generally well-tolerated in biological assays at low concentrations (e.g., <1%).[3] |

| Peptides Prone to Aggregation | Aqueous buffers | Chaotropic agents (e.g., 6 M Guanidine Hydrochloride or 8 M Urea)[4] | These agents disrupt hydrogen bonds and can help to solubilize aggregating peptides. Note that these are denaturing agents. |

| Cysteine-containing Peptides | Degassed, oxygen-free buffers | DMF instead of DMSO if an organic solvent is needed.[5] | Cysteine residues are susceptible to oxidation, which can lead to dimerization. Basic conditions should be avoided.[6] |

Experimental Protocol: Reconstitution of Lyophilized Peptides

This protocol details a step-by-step procedure for the proper reconstitution of a lyophilized peptide.

Materials:

-

Lyophilized peptide vial

-

Sterile, high-purity solvent (e.g., sterile distilled water, PBS, or other appropriate buffer/solvent based on peptide properties)[7]

-

Sterile, calibrated pipettes and tips or syringes[7]

-

Vortex mixer

-

Centrifuge

-

Sterile microcentrifuge tubes for aliquoting

-

Alcohol swabs[7]

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes.[7][8] This prevents condensation of atmospheric moisture, which can affect peptide stability.[7][9]

-

Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to ensure that all of the lyophilized powder is collected at the bottom of the vial.[2][8][10]

-

Sterilization: In a clean working environment, such as a laminar flow hood, wipe the rubber septum of the vial with an alcohol swab.[7]

-

Solvent Addition: Carefully add the predetermined amount of the appropriate sterile solvent to the vial.[7] To minimize foaming and potential aggregation, gently dispense the solvent down the side of the vial rather than directly onto the peptide powder.[7]

-

Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[10] Avoid vigorous shaking, as this can cause aggregation or denaturation.[7][8] If the peptide does not dissolve readily, sonication (e.g., 3 cycles of 10 seconds, chilling on ice in between) can be applied to aid dissolution.[2]

-